![molecular formula C7H4F3N3S B15248912 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B15248912.png)
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry . The presence of a trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid . This reaction yields the target compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
化学反応の分析
Types of Reactions
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiazolidines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the reagents and conditions used .
科学的研究の応用
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα with high potency, which is crucial in cancer cell proliferation and survival . The compound binds to the active site of the enzyme, blocking its activity and leading to the inhibition of downstream signaling pathways involved in cell growth and survival .
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)-2-pyridinamine: Another pyridine derivative with similar pharmacological properties.
4-Amino-2-(trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the position of the amino group.
Uniqueness
6-(Trifluoromethyl)thiazolo[5,4-b]pyridin-2-amine is unique due to its thiazole-pyridine fused structure, which imparts distinct biological activities and enhances its potential as a drug candidate. The trifluoromethyl group further increases its metabolic stability and lipophilicity, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C7H4F3N3S |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C7H4F3N3S/c8-7(9,10)3-1-4-5(12-2-3)14-6(11)13-4/h1-2H,(H2,11,13) |
InChIキー |
NWMZCGFGMKNXEF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC2=C1N=C(S2)N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


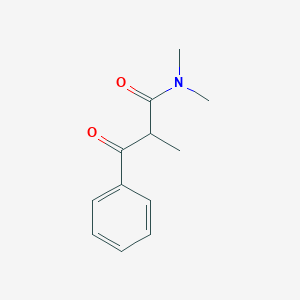

![6-Bromo-2-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B15248851.png)
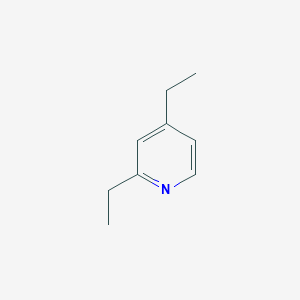


![(8S)-10-benzyl-12-oxa-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene-1-carboxylic acid](/img/structure/B15248873.png)
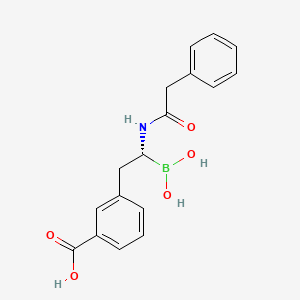


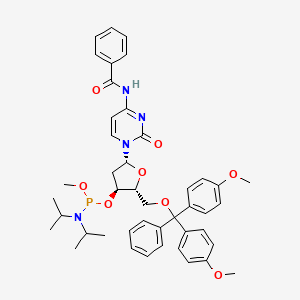
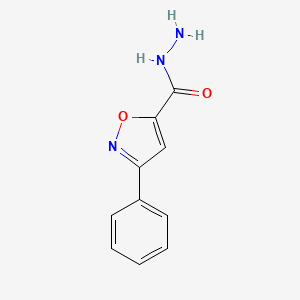
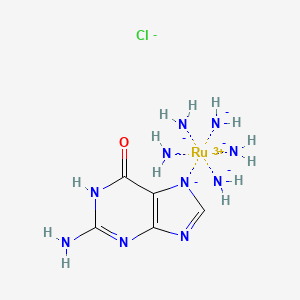
![[1,1'-Bithieno[3,4-c]thiophene]-4,4',6,6'-tetraone](/img/structure/B15248919.png)
